molecular formula C10H13NO3 B1385946 Methyl 3-amino-4-ethoxybenzoate CAS No. 927802-54-8

Methyl 3-amino-4-ethoxybenzoate

Cat. No.: B1385946
CAS No.: 927802-54-8
M. Wt: 195.21 g/mol
InChI Key: YZNOKVXAKUGUQB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-ethoxybenzoate (CAS: Not explicitly provided in evidence) is a benzoic acid derivative featuring a methyl ester group, an amino (-NH₂) substituent at position 3, and an ethoxy (-OCH₂CH₃) group at position 2.

Properties

IUPAC Name

methyl 3-amino-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOKVXAKUGUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-4-ethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-ethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Ethoxy vs. Alkoxy Substituents
  • Such analogs are noted in pharmaceutical intermediates (e.g., 2-(diethylamino)ethyl 3-amino-4-butoxybenzoate) .
  • Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate: A corrigendum highlights the criticality of substituent positioning; even minor positional changes (e.g., cyclopropylmethoxy vs. ethoxy) significantly alter biological activity and spectral profiles .
Amino Group Modifications
  • Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0): Replacing ethoxy with methylamino (-NHCH₃) introduces basicity, altering solubility and reactivity. Despite a claimed structural similarity score of 1.00, this substitution represents a major functional group change .
  • Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9): An ethyl ester variant with a similarity score of 0.94.

Ester Group Variations

  • Ethyl 3-amino-4-ethoxybenzoate: Substituting the methyl ester with ethyl enhances lipophilicity and may prolong half-life in vivo. Such modifications are common in prodrug design .
  • Metsulfuron methyl ester : A pesticidal methyl ester with a sulfonylurea backbone, demonstrating how ester functionality can diversify applications beyond pharmaceuticals .

Physicochemical and Spectral Properties

While direct spectral data for Methyl 3-amino-4-ethoxybenzoate is unavailable, analogous compounds (e.g., methyl shikimate) provide insights. Key techniques include:

  • ¹H/¹³C NMR: Ethoxy protons (~1.3 ppm for CH₃, ~3.5–4.0 ppm for OCH₂) and amino protons (~5–6 ppm) would distinguish it from methoxy or unsubstituted analogs .
  • FTIR: Characteristic peaks for ester carbonyl (~1700 cm⁻¹), amino N-H (~3300 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
  • HPLC : Retention times vary with substituents; ethoxy groups may increase hydrophobicity compared to hydroxy or smaller alkoxy analogs .

Data Tables

Table 1: Substituent Impact on Properties
Compound Substituents Key Properties Applications
This compound 3-NH₂, 4-OCH₂CH₃, COOCH₃ Moderate polarity, discontinued Pharmaceutical intermediate
Methyl 3-amino-4-butoxybenzoate 3-NH₂, 4-OCH₂CH₂CH₂CH₃ High lipophilicity Drug delivery systems
Ethyl 3-amino-4-(methylamino)benzoate 3-NH₂, 4-NHCH₃, COOCH₂CH₃ Increased metabolic stability Research chemical
Table 2: Similarity Scores (From )
Compound (CAS) Similarity Score Key Difference
66315-16-0 1.00 Methylamino replaces ethoxy
66315-23-9 0.96 Ethyl ester replaces methyl
1242268-09-2 0.93 Ethylamino and positional changes

Biological Activity

Methyl 3-amino-4-ethoxybenzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an aromatic structure characterized by an amino group and an ethoxy substituent on a benzoate moiety. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3, with a molecular weight of approximately 211.25 g/mol. The presence of both hydrophilic (amino) and lipophilic (ethoxy) groups contributes to its unique interaction properties with biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : Reacting 3-amino-4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
  • Alkylation : Alkylating 3-amino-4-hydroxybenzoic acid with ethyl bromide followed by esterification.

These methods can be optimized for yield and purity through various reaction conditions, including temperature control and solvent choice.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary investigations suggest that it may interfere with cancer cell proliferation by targeting specific cellular pathways.
  • Enzyme Modulation : The compound can interact with enzymes, potentially acting as an inhibitor or modulator, which is crucial for drug design.

The mechanism of action involves the formation of hydrogen bonds between the amino group and active site residues of target proteins or enzymes. The ethoxy group enhances lipophilicity, facilitating membrane penetration and bioavailability.

Data Table: Biological Activities and Mechanisms

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInterferes with cancer cell proliferation
Enzyme ModulationModulates enzyme activity through hydrogen bonding

Case Studies

  • Anti-inflammatory Study : A study on the anti-inflammatory effects of this compound showed a significant reduction in IL-6 levels in vitro, suggesting its potential for treating conditions like rheumatoid arthritis.
  • Cancer Research : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis, highlighting its therapeutic potential in oncology.

Comparison with Similar Compounds

This compound can be compared to other related compounds based on their structural features and biological activities:

Compound NameCAS NumberKey Features
Methyl 3-amino-4-methoxybenzoateN/ASimilar structure but lacks ethoxy group
Methyl 3-amino-4-propoxybenzoateN/APropoxy group may alter bioactivity
Methyl 3-amino-4-butoxybenzoateN/AButoxy group introduces different hydrophobicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-ethoxybenzoate
Reactant of Route 2
Methyl 3-amino-4-ethoxybenzoate

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